molecular formula C25H32O4 B13387161 Pregna-4,6-diene-3,20-dione, 17-hydroxy-6-methyl-16-methylene-, acetate

Pregna-4,6-diene-3,20-dione, 17-hydroxy-6-methyl-16-methylene-, acetate

Cat. No.: B13387161
M. Wt: 396.5 g/mol
InChI Key: UDKABVSQKJNZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melengestrol acetate is a synthetic progestogen, primarily used in veterinary medicine. It is a derivative of progesterone and is known for its potent progestational activity. Melengestrol acetate is commonly used as a feed additive to promote growth and suppress estrus in cattle . It is also used as an implantable contraceptive for captive animals in zoos and other refuges .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melengestrol acetate involves several steps, starting from 3 beta-hydroxyl-16 beta-methyl-16 alpha, 17 alpha-epoxy pregna-5-ene-20-one as an initiator . The key steps include:

    Oppenauer Oxidation: The 3-hydroxyl group of the compound is oxidized to obtain a ketone.

    Ring-Opening Reaction: The epoxy group undergoes a ring-opening reaction.

    Acetylation: The final step involves acetylation to form melengestrol acetate.

Industrial Production Methods

Industrial production of melengestrol acetate typically involves large-scale synthesis using similar steps as mentioned above. The process includes the use of organic solvents like toluene, chloroform, and dichloromethane, and catalysts such as hydrochloric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Melengestrol acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include different derivatives of melengestrol acetate, such as hydroxylated or acetylated compounds.

Scientific Research Applications

Comparison with Similar Compounds

Melengestrol acetate is compared with other synthetic progestogens such as:

  • Medroxyprogesterone acetate
  • Megestrol acetate
  • Chlormadinone acetate
  • Cyproterone acetate

Uniqueness

The unique feature of melengestrol acetate is the presence of a methylene group at the C16 position, which distinguishes it from other similar compounds . This structural difference contributes to its specific pharmacological properties and applications.

Properties

IUPAC Name

(17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKABVSQKJNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859778
Record name 6-Methyl-16-methylidene-3,20-dioxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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